molecular formula C12H17BrN2 B1411979 1-[(5-Bromopyridin-2-yl)methyl]azepane CAS No. 1708414-70-3

1-[(5-Bromopyridin-2-yl)methyl]azepane

Cat. No.: B1411979
CAS No.: 1708414-70-3
M. Wt: 269.18 g/mol
InChI Key: UAQJMXJPIGMJBI-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-2-yl)methyl]azepane is a heterocyclic organic compound that belongs to the class of azepanes. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

1-[(5-Bromopyridin-2-yl)methyl]azepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]azepane typically involves the reaction of 5-bromopyridine with azepane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromopyridin-2-yl)methyl]azepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve heating the reaction mixture to 60-100°C in polar aprotic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Products include azepane derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include reduced azepane derivatives with saturated rings.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Comparison: 1-[(5-Bromopyridin-2-yl)methyl]azepane is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the bromine atom in the pyridine ring enhances its reactivity and allows for diverse chemical modifications. Additionally, the azepane ring provides a flexible scaffold for designing novel derivatives with improved pharmacological profiles.

Properties

IUPAC Name

1-[(5-bromopyridin-2-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-11-5-6-12(14-9-11)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQJMXJPIGMJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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